FAAH Inhibitory Activity: Class-Level Potency Inference from Piperazine-1-Carboxylate Benzofuran Derivatives
Although no direct IC₅₀ data are available for ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate, the U.S. Patent Application 20110212973 establishes that piperazine-1-carboxylate compounds bearing a benzofuran-2-ylcarbonyl substituent at the 4-position exhibit 'excellent FAAH inhibitory activity' [1]. The patent explicitly claims pharmaceutical compositions containing these compounds for nocturia, interstitial cystitis, and chronic pelvic pain. The target compound’s core structure places it within the preferred genus; importantly, the patent teaches that substitution at the 4-position of the piperazine ring is critical—analogs lacking the benzofuran-2-carbonyl group (e.g., simple piperazine-1-carboxylate esters) show negligible FAAH inhibition [1]. This class-level inference is tagged 'Supporting evidence' due to the absence of a direct head-to-head comparison for the exact compound.
| Evidence Dimension | FAAH inhibition (qualitative classification) |
|---|---|
| Target Compound Data | Belongs to claimed genus of 'excellent FAAH inhibitors' (qualitative claim) [1] |
| Comparator Or Baseline | Piperazine-1-carboxylate without benzofuran-2-carbonyl substitution (inactive, qualitative claim) [1] |
| Quantified Difference | Quantitative IC₅₀ not reported; differentiation based on structural inclusion within active genus vs. inactive baseline |
| Conditions | FAAH enzyme inhibition assay (details not specified in patent claims) |
Why This Matters
Procurement for FAAH-related research programs requires compounds that contain the benzofuran-2-carbonyl linkage at the 4-position of piperazine-1-carboxylate; sourcing a generic piperazine-1-carboxylate without this motif yields inactive material [1].
- [1] Ishii, T.; Sugane, T.; Munakata, R.; Aoki, S.; Higaki, M.; Someya, A. Carbamate Compound or Salt Thereof. U.S. Patent Application 20110212973, September 1, 2011. View Source
